molecular formula C9H17NO B3334433 2,2,6,6-Tetramethyl(115N)azinan-4-one CAS No. 80404-11-1

2,2,6,6-Tetramethyl(115N)azinan-4-one

Cat. No.: B3334433
CAS No.: 80404-11-1
M. Wt: 156.23 g/mol
InChI Key: JWUXJYZVKZKLTJ-DETAZLGJSA-N
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Description

2,2,6,6-Tetramethyl(115N)azinan-4-one is an organic compound known for its unique chemical structure and properties. It is a derivative of piperidine and is characterized by the presence of four methyl groups attached to the nitrogen atom. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl(115N)azinan-4-one typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. Common oxidizing agents used in this process include peroxides and aluminum oxide . Another method involves the hydrogenation of methylcyclobutanone . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the continuous-flow synthesis method is employed for the production of this compound. This method involves the use of a micro fixed-bed reactor packed with a platinum catalyst. The starting materials, such as 1,6-hexanediamine and 2,2,6,6-tetramethyl-4-piperidinone, are mixed and reacted with hydrogen to produce the desired compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl(115N)azinan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone is commonly used as an oxidant.

    Reduction: Hydrogen gas in the presence of a platinum catalyst is used for reduction reactions.

    Substitution: Allylic chlorides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

2,2,6,6-Tetramethyl(115N)azinan-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl(115N)azinan-4-one involves its interaction with molecular targets and pathways. In biochemical assays, it acts as a hindered base, affecting the protonation and deprotonation of substrates. In the production of HALS, it stabilizes the polymer matrix by scavenging free radicals and preventing degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-Tetramethyl(115N)azinan-4-one is unique due to its specific chemical structure, which provides steric hindrance and stability in various chemical reactions. Its ability to act as a hindered base and its applications in the production of HALS make it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

2,2,6,6-tetramethyl(115N)azinan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3/i10+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUXJYZVKZKLTJ-DETAZLGJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(N1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)CC([15NH]1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447140
Record name 2,2,6,6-Tetramethyl(~15~N)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80404-11-1
Record name 2,2,6,6-Tetramethyl(~15~N)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80404-11-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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